molecular formula C20H14O3 B10822638 9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol

9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol

Cat. No.: B10822638
M. Wt: 302.3 g/mol
InChI Key: OZOQTNHPJBUEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

PG 97-269 is synthesized using solid-phase peptide synthesis (SPPS) methods, specifically the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by the Fmoc group, which is removed before the next amino acid is added. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

PG 97-269, being a peptide, primarily undergoes hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not undergo typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .

Scientific Research Applications

PG 97-269 is widely used in scientific research to study the physiological roles of VIP in various tissues . It is particularly useful in pharmacological studies to investigate the signaling pathways mediated by the VPAC1 receptor. The compound has applications in:

Comparison with Similar Compounds

PG 97-269 is unique due to its high selectivity for the VPAC1 receptor. Similar compounds include other VPAC1 receptor antagonists and VIP analogs. Some of these compounds are:

PG 97-269 stands out due to its high affinity and selectivity, making it a preferred choice for studies involving the VPAC1 receptor .

Properties

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

9-oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol

InChI

InChI=1S/C20H14O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-8,17-22H

InChI Key

OZOQTNHPJBUEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC4=C3C5C(O5)C(C4O)O)C6=C2C(=C1)C=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.